N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide
Description
This compound integrates three critical structural motifs:
- 1-Benzothiophene: A bicyclic aromatic system known for its role in bioactive molecules (e.g., serotonin receptor modulators like sumatriptan) .
- Dimethylaminoethyl chain: A common pharmacophore enhancing solubility and receptor interaction .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2S/c1-25(2)19(17-15-28-21-11-7-4-8-16(17)21)14-24-22(26)23(12-13-23)18-9-5-6-10-20(18)27-3/h4-11,15,19H,12-14H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLKAPMZQISIMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1(CC1)C2=CC=CC=C2OC)C3=CSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide is a compound of significant interest in pharmacology due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Molecular Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C18H21N3O3S |
| Molecular Weight | 359.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | ORHUELFKRJDUQW-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(CNC(=O)CN1C(=O)CCC1=O)C2=CSC3=CC=CC=C32 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Serotonin Receptors : It acts as a serotonin 5-HT4 receptor agonist, which is significant for gastrointestinal motility and may influence various neuropsychiatric disorders.
- Enzymatic Modulation : The compound can modulate the activity of enzymes involved in inflammatory pathways, potentially affecting cell proliferation and apoptosis.
- Ion Channels : Interaction with ion channels may also play a role in its pharmacological effects, impacting neuronal signaling and muscle contraction.
Antitumor and Antimicrobial Properties
Recent studies have highlighted the antitumor potential of this compound. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358). The effectiveness was assessed using both two-dimensional (2D) and three-dimensional (3D) culture models:
| Cell Line | IC50 (μM) in 2D Assay | IC50 (μM) in 3D Assay |
|---|---|---|
| A549 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| HCC827 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| NCI-H358 | Not specified | Not specified |
The compound exhibited higher cytotoxicity in 2D assays compared to 3D assays, indicating a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, specifically Staphylococcus aureus and Escherichia coli. This was evaluated using broth microdilution methods according to CLSI guidelines .
Study on Gastrointestinal Disorders
A study explored the effects of this compound on gastrointestinal motility by assessing its agonistic action on the serotonin receptor pathway. Results indicated significant enhancement in gastrointestinal transit in animal models, suggesting potential applications in treating conditions like irritable bowel syndrome (IBS).
Investigation into Cancer Therapy
Another investigation focused on the compound's antitumor efficacy across various cancer types. The results indicated that while it effectively inhibited tumor growth in vitro, further studies are required to evaluate its safety profile and therapeutic index in vivo .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopropane Carboxamide Derivatives
a. 1-(2-Methoxyphenyl)cyclopropane-1-carboxamide Derivatives
- 1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide (): Structure: Shares the 2-methoxyphenyl-cyclopropane-carboxamide core but replaces the benzothiophene-dimethylaminoethyl side chain with a hydroxyiminoethyl group. Synthesis: Prepared via condensation reactions, differing from the target compound’s likely coupling of benzothiophene and carboxamide precursors.
b. Substituted Phenyl Cyclopropane Carboxamides
- 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (): Structure: Features a 3-bromophenyl group and diethylamide instead of 2-methoxyphenyl and dimethylaminoethyl-benzothiophene. Physical Properties: Melting point 102.2–102.5°C; Rf 0.23 (hexanes/EtOAc 1:1). The bromine substituent increases molecular weight (MW ≈ 356.2 g/mol) compared to the methoxy group in the target compound .
N,N-Dimethyl-1-phenylcycloprop-2-ene-1-carboxamide ():
- Structure : Simplifies the target compound by replacing benzothiophene with phenyl and omitting the methoxyphenyl group.
- Synthesis : Prepared via Procedure A (57% yield), suggesting scalable amide-bond formation.
- Key Difference : The absence of benzothiophene and methoxyphenyl reduces steric bulk and electronic complexity .
Benzothiophene-Containing Analogs
- 3-[2-(1-Benzothiophen-3-yl)-2-(dimethylamino)ethyl]-1-(2-chlorophenyl)urea (): Structure: Shares the benzothiophene-dimethylaminoethyl chain but replaces cyclopropane-carboxamide with a urea-linked 2-chlorophenyl group. Molecular Weight: 373.9 g/mol (C19H20ClN3OS), lighter than the target compound due to urea vs. carboxamide and smaller substituents .
- N-(2-Methoxyethyl)-2-(naphthalene-1-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (): Structure: Incorporates a tetrahydrobenzothiophene core with a naphthalene-carbonylamino group and methoxyethyl chain. Molecular Weight: 408.51 g/mol (C23H24N2O3S).
Key Findings and Implications
Structural Rigidity : The cyclopropane ring in the target compound may enhance binding affinity compared to flexible analogs (e.g., urea derivatives) .
Synthetic Feasibility : Procedure A (amide coupling) is widely applicable for cyclopropane-carboxamides, suggesting scalable synthesis for the target compound .
Pharmacological Potential: The benzothiophene-dimethylaminoethyl moiety aligns with CNS-active compounds (e.g., sumatriptan), hinting at possible serotonin receptor modulation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?
- Methodology : Utilize cyclopropane carboxamide precursors and nucleophilic aromatic substitution (e.g., phenol derivatives). A typical procedure involves reacting a cyclopropene carboxamide (e.g., N,N-diethyl-1-phenylcycloprop-2-ene-1-carboxamide ) with substituted phenols under controlled stoichiometry (4.0 equiv phenol) and purification via silica gel column chromatography (hexanes/EtOAc eluent). Yield optimization (78% reported) requires monitoring diastereomer ratios (dr 23:1) using chiral HPLC .
- Table 1 : Example Reaction Conditions from Analogous Syntheses
| Precursor | Reagent (equiv) | Solvent | Purification Method | Yield | Diastereomer Ratio |
|---|---|---|---|---|---|
| Cyclopropene carboxamide | 4.0 equiv phenol | Toluene | Column chromatography (hexanes/EtOAc) | 78% | 23:1 |
Q. How can researchers confirm structural integrity and purity?
- Methodology : Combine NMR (¹H/¹³C) for functional group analysis, HPLC for purity assessment (>95%), and X-ray crystallography (for crystalline derivatives) to resolve stereochemistry. For example, analogous cyclopropane carboxamides were structurally validated via single-crystal X-ray diffraction, confirming bond angles and substituent orientation .
Q. What are the solubility and stability profiles under laboratory storage conditions?
- Methodology : Test solubility in polar (DMSO, methanol) and nonpolar (hexanes) solvents via gravimetric analysis. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Note: Cyclopropane derivatives are prone to ring-opening under strong acidic/basic conditions; storage at -20°C in inert atmospheres is recommended .
Advanced Research Questions
Q. How can stereochemical challenges (diastereomer/epimer formation) be addressed during synthesis?
- Methodology : Optimize reaction temperature and catalyst systems to favor kinetic vs. thermodynamic control. For example, using bulky ligands or chiral auxiliaries can enhance diastereoselectivity (dr >20:1 observed in analogous syntheses). Post-synthesis, employ chiral stationary phase HPLC or enzymatic resolution to isolate enantiomers .
Q. What methodologies are effective for structure-activity relationship (SAR) studies targeting biological activity?
- Methodology : Synthesize derivatives with modified substituents (e.g., replacing 2-methoxyphenyl with 4-chlorophenyl or altering the benzothiophene moiety). Evaluate bioactivity via in vitro assays (e.g., receptor binding or enzyme inhibition). Compare results with computational models (docking studies) to correlate substituent effects with activity .
Q. How can analytical methods (e.g., LC-MS, NMR) be optimized for trace metabolite detection?
- Methodology : Use high-resolution LC-MS (Q-TOF) with electrospray ionization (ESI) for metabolite profiling. For NMR, apply ¹H-¹³C HSQC and NOESY to resolve overlapping signals from complex matrices. Calibration with isotopically labeled internal standards improves quantification accuracy .
Q. What are the degradation pathways and potential toxic metabolites?
- Methodology : Perform forced degradation studies (oxidative, photolytic, hydrolytic) and analyze products via LC-MS/MS. For example, cyclopropane ring-opening under acidic conditions generates reactive intermediates, while demethylation of the methoxyphenyl group is a common metabolic pathway. Toxicity screening (e.g., Ames test) identifies mutagenic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
